N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core. This structure is substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a thioacetamide-linked 2-ethoxyphenyl moiety. The compound’s molecular framework combines electron-rich aromatic systems (methoxy and ethoxy groups) with a thiadiazole ring, which enhances its capacity for hydrophobic interactions and hydrogen bonding in biological targets .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16-7-5-4-6-15(16)20-17(23)12-26-19-21-18(22-27-19)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAPCPDQQNSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a thiadiazole ring, which is known for its diverse biological activities. The presence of an ethoxy and methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Overview of Findings
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity Studies : Research indicates that various thiadiazole derivatives exhibit significant cytotoxic effects against multiple human cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values ranging from 4.27 µg/mL to 22.19 µM against different cancer types, including lung (A549), breast (MDA), and prostate (PC3) cancers .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the substitution patterns on the thiadiazole ring significantly affect biological activity:
- Substituent Effects : The nature of substituents on the phenyl rings influences the cytotoxic potency. For instance, introducing electron-donating groups like methoxy enhances activity compared to halogen substitutions .
- Thiadiazole Variants : Different derivatives have been synthesized and evaluated. Compounds with a methoxy group at the para position demonstrated superior activity against breast cancer cell lines compared to their counterparts lacking such substitutions .
Case Studies
Several case studies provide insight into the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity : One study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against various cancer cell lines. The most potent compound exhibited an IC50 value of 9 μM against MDA breast cancer cells, outperforming standard treatments like Imatinib .
- Mechanistic Insights : Western blotting analyses conducted on certain derivatives revealed that their anticancer mechanisms may involve the inhibition of key signaling pathways such as ERK1/2, leading to cell cycle arrest and apoptosis in treated cancer cells .
Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole A | A549 (Lung) | 4.27 | ERK1/2 Inhibition |
| Thiadiazole B | MDA (Breast) | 9 | Apoptosis Induction |
| Thiadiazole C | PC3 (Prostate) | 22.19 | Cell Cycle Arrest |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide ()
- Key Difference : The 3-position substituent is an o-tolyl (ortho-methylphenyl) group instead of 4-methoxyphenyl.
2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide ()
- Key Difference : A 1,2,4-triazole ring replaces the 1,2,4-thiadiazole core.
- Impact : Triazoles exhibit stronger hydrogen-bonding capacity but reduced electrophilicity compared to thiadiazoles, altering target selectivity .
Substituent Modifications
N-(3-methyl-1H-pyrazol-5-yl)-2-((3-(4-methoxybenzyl)-4-oxo-pteridin-2-yl)thio)acetamide ()
- Key Difference: A pteridinone ring replaces the thiadiazole, and the substituent is a 4-methoxybenzyl group.
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate ()
- Key Difference : A hybrid triazole-thiadiazole system with a carboxylate group.
- Impact : Enhanced solubility and intermolecular interaction energy with enzymes, surpassing reference compounds in computational models .
Pharmacological Activity Comparison
Table 1: Anticancer Activity of Selected Analogs
- Insights : While the target compound lacks direct biological data, analogs with similar thiadiazole-thioacetamide scaffolds show potent anticancer activity. The dual methoxy/ethoxy substitution in the target may enhance tumor cell penetration via lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
